(1R,2R)-1-[methyl-[3-(3-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
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Overview
Description
(1R,2R)-1-[methyl-[3-(3-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique spiro structure, which contributes to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-[methyl-[3-(3-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as catalytic oxidation and self-exothermic reactions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-[methyl-[3-(3-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but generally require controlled temperature and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
(1R,2R)-1-[methyl-[3-(3-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer effects.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (1R,2R)-1-[methyl-[3-(3-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, thereby reducing inflammation or preventing the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Fluoranthene: A polycyclic aromatic hydrocarbon with similar structural features.
Benzo[ghi]perylene: Another polycyclic aromatic compound with comparable properties.
[2,2]Paracyclophane: A compound with a similar spirocyclic structure.
Decacyclene: A polycyclic aromatic compound with related chemical characteristics .
Uniqueness
(1R,2R)-1-[methyl-[3-(3-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
(1R,2R)-1-[methyl-[3-(3-methylphenoxy)propyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-18-7-5-8-19(17-18)28-16-6-15-26(2)22-20-9-3-4-10-21(20)24(23(22)27)11-13-25-14-12-24/h3-5,7-10,17,22-23,25,27H,6,11-16H2,1-2H3/t22-,23+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDXOKFWFDXEOQ-PKTZIBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN(C)C2C(C3(CCNCC3)C4=CC=CC=C24)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCCCN(C)[C@H]2[C@@H](C3(CCNCC3)C4=CC=CC=C24)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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